2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide
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Overview
Description
2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide is a compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of phenols with arylglyoxals and cyclic 1,3-diketones . For 2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide, a specific synthetic route involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yield methods such as free radical cyclization cascades and proton quantum tunneling, which minimize side reactions and enhance yield . These methods are conducive to the large-scale production of complex benzofuran compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and anti-tumor activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation . This inhibition can lead to reduced oxidative damage and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzbromarone: A benzofuran derivative used as a uricosuric agent for treating gout.
Benzothiophene: Similar in structure to benzofuran but contains a sulfur atom instead of oxygen.
Uniqueness
2-(2-Ethylbenzofuran-3-yl)-N-hydroxyacetimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethyl group and a hydroxyacetimidamide moiety differentiates it from other benzofuran derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-ethyl-1-benzofuran-3-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H14N2O2/c1-2-10-9(7-12(13)14-15)8-5-3-4-6-11(8)16-10/h3-6,15H,2,7H2,1H3,(H2,13,14) |
InChI Key |
CGOCURCQCQWCAJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)C/C(=N/O)/N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CC(=NO)N |
Origin of Product |
United States |
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